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Compound of Interest

Compound Name: (Z2)-MDL 105519

Cat. No.: B1663836

Technical Support Center: (Z)-MDL 105519

Welcome to the technical support center for (Z)-MDL 105519. This resource is designed to
assist researchers, scientists, and drug development professionals in optimizing their
experiments and reducing variability when working with this potent and selective NMDA
receptor glycine site antagonist.

Frequently Asked Questions (FAQSs)
Q1: What is (Z)-MDL 105519 and what is its primary mechanism of action?

Al: (Z)-MDL 105519 is a highly potent and selective antagonist for the glycine co-agonist site
on the N-methyl-D-aspartate (NMDA) receptor.[1][2] It inhibits NMDA receptor function by
preventing the binding of glycine or D-serine, which is essential for receptor activation by
glutamate. This inhibition is non-competitive with respect to NMDA itself.[1][2]

Q2: What are the recommended storage and handling conditions for (Z)-MDL 1055197?
A2: Proper storage is crucial to maintain the stability and activity of (Z)-MDL 105519.
e Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

e Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term
storage, aliquots of the stock solution should be stored at -80°C (stable for up to 2 years) or
-20°C (stable for up to 1 year). Avoid repeated freeze-thaw cycles.
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Q3: In which solvent should | dissolve (Z)-MDL 1055197

A3: (Z)-MDL 105519 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare high-
concentration stock solutions. For aqueous-based assays, ensure the final concentration of
DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in experiments using (Z)-MDL
105519.
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Problem

Potential Cause

Recommended Solution

Inconsistent antagonist

potency (IC50/Ki values)

Presence of endogenous
glycine/D-serine: The inhibitory
effect of (Z)-MDL 105519 can
be overcome by high
concentrations of glycine or D-
serine. Variability in the
concentration of these
endogenous ligands in cell
culture media or tissue
preparations can lead to

inconsistent results.

- For in vitro assays, consider
using glycine-free media or
dialyzed serum. - Be aware
that D-serine is the dominant
endogenous co-agonist in
many brain regions. - When
interpreting in vivo data,
consider the physiological
concentrations of D-serine in

the target tissue.

Variations in NMDA receptor
subunit composition: Different
NMDA receptor subunit
combinations can exhibit
different affinities for glycine
site ligands. The cellular
system being used (e.qg., cell
lines vs. primary neurons) will
have a specific subunit

expression profile.

- Characterize the NMDA
receptor subunit expression in
your experimental model. -
Use a consistent cell passage
number, as subunit expression
may change over time in

culture.

pH of the experimental buffer:
The binding of ligands to the
NMDA receptor can be pH-

sensitive.

- Maintain a stable and
consistent pH in all

experimental buffers.

High background or non-

specific effects

High concentration of (Z)-MDL
105519: At very high
concentrations, the compound

may exhibit off-target effects.

- Perform a thorough dose-
response curve to determine
the optimal concentration
range. - Include appropriate
controls to assess non-specific

binding or effects.

Presence of polyamines:
Polyamines like spermine and

spermidine can modulate

- If variability is high, consider

the potential influence of
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NMDA receptor function and polyamines in your

may affect the binding of (2)- experimental system.

MDL 105519.
Route of administration and - Use a consistent and well-
bioavailability: The method of validated route of

Poor reproducibilty in in vivo administration (e.qg., administration. - Consider

) intravenous, intraperitoneal) pharmacokinetic studies to
studies can significantly impact the determine the optimal dosing

concentration of the compound  regimen for your specific

that reaches the target tissue. animal model.

) ) o - Use age- and weight-

Animal-to-animal variability: )
] matched animals from a
Factors such as age, weight, )
) reputable supplier. - Ensure

and genetic background of the )

] ] adequate sample sizes to
animals can contribute to ) )

o account for biological
variability in response. o

variability.

Experimental Protocols
In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity of (Z)-MDL 105519 to the NMDA receptor
glycine site using [3HJMDL 105519.

Materials:

o Rat brain membranes (or other tissue/cell preparations expressing NMDA receptors)
e [3H]MDL 105519

« Unlabeled (Z)-MDL 105519

» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4)

o Glass fiber filters

o Scintillation fluid and counter
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Procedure:

Prepare rat brain membranes and determine the protein concentration.
In a reaction tube, add a fixed concentration of [3H]JMDL 105519 (e.g., 1-5 nM).
For competition binding, add varying concentrations of unlabeled (Z)-MDL 105519.

To determine non-specific binding, add a high concentration of an appropriate glycine site
ligand (e.g., 1 mM glycine).

Add the brain membrane preparation to initiate the binding reaction.

Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach
equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters.
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

Analyze the data to calculate Ki or IC50 values.

In Vivo Assessment of NMDA Receptor Antagonism

This protocol describes a method to assess the in vivo efficacy of (Z)-MDL 105519 by

measuring its effect on harmaline-induced increases in cerebellar cGMP.

Materials:

Male CD-1 mice
(Z2)-MDL 105519
Harmaline

Saline (vehicle)
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o Radioimmunoassay (RIA) kit for cGMP
Procedure:

o Administer various doses of (Z)-MDL 105519 (e.g., 8, 16, 32, 64, 128 mg/kg) or vehicle
intraperitoneally (i.p.) to the mice.

o After 30 minutes, administer harmaline (50 mg/kg, i.p.) to induce cGMP elevation.
e 60 minutes after the initial injection, euthanize the mice.

» Rapidly dissect the cerebellum and process for cGMP measurement using a
radioimmunoassay.

e Compare the cGMP levels in the (Z)-MDL 105519-treated groups to the vehicle-treated
group to determine the antagonist effect.

Data Presentation

Experimental

Parameter Value Reference
System
Ki for [3H]glycine .
o 10.9 nM Rat brain membranes
binding
Kd for [3H]MDL ]
o 3.77nM Rat brain membranes
105519 binding
Kd for [H]MDL 18 M Homomeric NMDA-
.8n
105519 binding NR1a receptors
In vivo effective dose ] )
) Varies by model Mice and rats
(anticonvulsant)
In vivo dose for cGMP ) )
o 8 - 128 mg/kg (i.p.) Mice
inhibition
Visualizations
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Caption: Mechanism of (Z)-MDL 105519 action at the NMDA receptor.

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/product/b1663836?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Preparation
Prepare (Z2)-MDL 105519 Prepare experimental system
stock solution (in DMSO) (cells, tissue, or animal)

A

Experimentatio

Perform dose-response
incubation

l

Apply stimulus
(e.g., NMDA, Harmaline)

Adjust experimental
parameters

Anav_ysis

Measure endpoint
(e.g., binding, cGMP, current)

:

Data analysis and
interpretation

~ -
_— _ -

Click to download full resolution via product page

Caption: General experimental workflow for using (Z)-MDL 105519.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-z-mdI-105519]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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